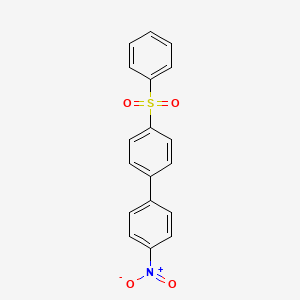

4'-nitro-4-biphenylyl phenyl sulfone

Description

Overview of Sulfone Derivatives in Organic Chemistry and Materials Science

Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R') linked to two carbon atoms. chemicalbook.com This functional group imparts a high degree of stability, resistance to oxidation, and high-temperature tolerance to the molecules in which it is present. chemicalbook.com The synthesis of sulfones is well-established, with common methods including the oxidation of thioethers and sulfoxides, or reactions involving sulfur dioxide and sulfonyl halides. chemicalbook.com

In materials science, the sulfone group is a key component in a range of high-performance polymers, such as polysulfones and polyethersulfones. These materials are valued for their mechanical strength, thermal stability, and resistance to chemical degradation, finding use in applications from aerospace components to medical devices. chemicalbook.com The reactivity of sulfones can also be modulated, allowing them to act as versatile building blocks in organic synthesis. nih.gov

Fundamentals of Photoinitiators and Their Significance in Polymer Science

Photoinitiators are molecules that, upon absorption of light, generate reactive species such as free radicals or cations. chembk.com These reactive species then initiate a chain reaction, leading to the polymerization of monomers and the formation of a cross-linked polymer network. chembk.comradtech.org This process, known as photopolymerization, is a cornerstone of many modern manufacturing technologies, including coatings, adhesives, 3D printing, and microelectronics. nih.gov

The effectiveness of a photoinitiator is determined by several factors, including its light absorption characteristics (the wavelength at which it is activated), the quantum yield of radical or cation generation, and its solubility and compatibility with the monomer formulation. uni.lu Photoinitiators are broadly classified into two types: Type I, which undergo unimolecular bond cleavage to form radicals, and Type II, which abstract a hydrogen atom from a co-initiator to generate radicals. uni.lu

Contextualizing 4'-Nitro-4-biphenylyl Phenyl Sulfone within the Landscape of Advanced Photoinitiators

The compound at the center of this discussion, which for clarity will be referred to by the common name 4-nitrophenyl phenyl sulfone, incorporates structural features that are highly relevant to the design of advanced photoinitiators. The sulfone group provides a stable molecular scaffold, while the nitro group, a strong electron-withdrawing group, can influence the photophysical properties of the molecule. Nitroaromatic compounds are known to be typically non-fluorescent due to rapid non-radiative deactivation of their excited states, which can favor intersystem crossing to triplet states—a key step in the mechanism of some photoinitiators.

While specific research into 4-nitrophenyl phenyl sulfone as a photoinitiator is not extensively documented in publicly available literature, its structural motifs are found in other photoinitiating systems. The presence of both a sulfone and a nitro group suggests potential for unique photochemical behavior, making it a compound of interest for further investigation in the field of advanced photoinitiators.

Research Scope and Objectives for Investigating this compound

The primary objective of research into this compound and related compounds is to elucidate their photochemical and photophysical properties to assess their potential as photoinitiators. Key research questions would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound and its isomers. A common method for preparing the related 4-nitrophenyl phenyl sulfone involves the nitration of 4-chlorobiphenyl (B17849) sulfone. chembk.com

Photophysical Properties: Determining the absorption and emission spectra, fluorescence quantum yields, and the nature of the excited states (singlet and triplet).

Photochemical Reactivity: Investigating the mechanism of photodissociation and the nature of the reactive species generated upon irradiation.

Photoinitiation Efficiency: Quantifying the performance of the compound in initiating the polymerization of standard monomer systems, such as acrylates, and comparing its efficiency to existing commercial photoinitiators.

The following tables present some of the known properties of 4-nitrophenyl phenyl sulfone, which serves as a representative for the broader class of nitro-substituted biphenyl (B1667301) sulfones.

Table 1: Physicochemical Properties of 4-Nitrophenyl Phenyl Sulfone

| Property | Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₁₂H₉NO₄S |

| Molecular Weight | 263.27 g/mol |

| Melting Point | 141-142 °C |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and ether. chembk.com |

| CAS Number | 1146-39-0 |

Table 2: Spectroscopic Data for 4-Nitrophenyl Phenyl Sulfone (Predicted)

| Spectroscopic Technique | Predicted Data |

| UV-Vis (λmax) | Typically in the UV region, influenced by the nitroaromatic chromophore. |

| IR (Infrared) | Characteristic peaks for SO₂ (sulfonyl), NO₂ (nitro), and aromatic C-H bonds. |

| NMR (Nuclear Magnetic Resonance) | Distinct signals for the protons on the two different phenyl rings. |

It is important to note that while the synthesis and basic properties of compounds like 4-nitrophenyl phenyl sulfone are known, detailed studies on their application as photoinitiators are still an area of active research. The data presented here provides a foundation for understanding the potential of this class of molecules in advanced materials science.

Properties

IUPAC Name |

1-[4-(benzenesulfonyl)phenyl]-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4S/c20-19(21)16-10-6-14(7-11-16)15-8-12-18(13-9-15)24(22,23)17-4-2-1-3-5-17/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPJNIAAOILCJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitro 4 Biphenylyl Phenyl Sulfone

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of 4'-nitro-4-biphenylyl phenyl sulfone allows for the logical disconnection of the target molecule into simpler, commercially available precursors. Two primary disconnection strategies are considered the most viable.

Strategy A: Biphenyl (B1667301) Coupling Approach. The most common disconnection is at the carbon-carbon bond linking the two phenyl rings of the biphenyl core. This suggests a cross-coupling reaction as the key final step. This route identifies two key precursors: a phenyl sulfone-substituted aryl halide and a nitro-substituted arylboronic acid (or a similar organometallic reagent).

Precursor 1: 4-Bromophenyl phenyl sulfone or 4-iodophenyl phenyl sulfone.

Precursor 2: 4-Nitrophenylboronic acid.

Strategy B: Nitration Approach. An alternative disconnection involves removing the nitro group, pointing to a late-stage nitration reaction. This pathway begins with the synthesis of the biphenyl sulfone backbone, followed by electrophilic aromatic substitution to introduce the nitro group at the 4'-position.

Precursor 1: 4-Biphenylyl phenyl sulfone.

Precursor 2: A nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Both strategies require the initial formation of a diaryl sulfone, which can be achieved through a Friedel-Crafts-type sulfonylation reaction.

Detailed Synthetic Pathways and Reaction Schemes

The synthesis of this compound can be methodically approached through several established reaction pathways, each focusing on the sequential or convergent assembly of the molecule's key functional components.

The formation of the diaryl sulfone core is a foundational step in many synthetic routes. This is typically achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts sulfonylation reaction. For instance, diphenyl sulfone can be produced by the sulfonation of benzene with sulfuric acid and oleum, or from the reaction of benzenesulfonyl chloride with benzene wikipedia.org. To create the necessary precursors for subsequent coupling, biphenyl can be reacted with benzenesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 4-biphenylyl phenyl sulfone.

Reaction Scheme 1: Synthesis of 4-Biphenylyl Phenyl Sulfone

The creation of the central biphenyl C-C bond is arguably the most critical step and can be accomplished using several powerful palladium- or copper-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is one of the most efficient methods for biaryl synthesis due to its high functional group tolerance and the stability of the boronic acid coupling partners gre.ac.uknih.gov. In this context, a sulfone-containing aryl halide is coupled with a nitro-substituted arylboronic acid. The reaction is catalyzed by a palladium(0) complex. The sulfone group is generally stable under these conditions, although it can act as a leaving group itself under more forcing conditions chemrxiv.org.

Reaction Scheme 2: Suzuki-Miyaura Coupling

Ullmann Coupling: The Ullmann reaction is a classic method for forming aryl-aryl bonds using a copper catalyst, often requiring stoichiometric amounts of copper and harsh reaction conditions (high temperatures) wikipedia.orgoperachem.com. This method is typically used with electron-deficient aryl halides wikipedia.org. A potential pathway could involve the coupling of 4-iodophenyl phenyl sulfone with 1-bromo-4-nitrobenzene. Modern variations have improved the scope and mildness of this reaction wikipedia.org.

Reaction Scheme 3: Ullmann Coupling

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex wikipedia.orgorganic-chemistry.org. The Negishi coupling is known for its high reactivity and is useful for joining complex intermediates wikipedia.org. The organozinc reagent can be prepared from an aryl halide, such as 4-bromophenyl phenyl sulfone, which is then coupled with a nitroaryl halide like 1-bromo-4-nitrobenzene.

Reaction Scheme 4: Negishi Coupling

This pathway involves the electrophilic nitration of a pre-formed 4-biphenylyl phenyl sulfone. The directing effects of the substituents are crucial for regioselectivity. The phenylsulfonyl group is strongly deactivating and a meta-director, while the phenyl substituent on the other ring is activating and an ortho-, para-director. Therefore, the incoming nitro group will selectively substitute the unsubstituted phenyl ring, primarily at the para-position due to reduced steric hindrance. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures google.com.

Reaction Scheme 5: Electrophilic Nitration

Optimization of Reaction Conditions: Temperature, Solvent Effects, Catalysis, and Reagent Stoichiometry

Optimizing reaction conditions is critical for maximizing yield, purity, and reaction rate while minimizing side products.

Temperature: Reaction temperatures must be carefully controlled. For instance, Ullmann couplings often require temperatures exceeding 200°C, whereas Suzuki-Miyaura and Negishi couplings can often be performed under milder conditions, sometimes even at room temperature chemrxiv.orgoperachem.com. Nitration reactions are typically run at low temperatures (e.g., 0-20°C) to prevent over-nitration and control the exothermic nature of the reaction google.com.

Solvent Effects: The choice of solvent is paramount. Cross-coupling reactions often use solvents like toluene, THF, or dioxane. The polarity of the solvent can influence the solubility of reagents and the stability of catalytic intermediates beilstein-journals.org. For nitration, concentrated sulfuric acid often serves as both the catalyst and the solvent.

Catalysis: The performance of cross-coupling reactions is highly dependent on the catalyst system. For Suzuki-Miyaura reactions, this involves a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a phosphine ligand (e.g., XPhos, RuPhos) chemrxiv.org. The choice of ligand can dramatically affect the efficiency of the oxidative addition and reductive elimination steps. A base (e.g., K₂CO₃, K₃PO₄) is also essential to activate the boronic acid researchgate.net.

Reagent Stoichiometry: The molar ratio of the reactants can influence the outcome. In cross-coupling reactions, a slight excess of the boronic acid or organozinc reagent is often used to ensure complete consumption of the more valuable aryl halide partner.

Table 1: Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Variable | Effect on Reaction |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Affects catalytic activity and turnover number. |

| Ligand | PPh₃, XPhos, SPhos | Influences reaction rate and efficiency, especially with challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation; strength of base can be critical. |

| Solvent | Toluene, Dioxane, THF/H₂O | Affects solubility of reagents and stability of catalytic species. |

| Temperature | Room Temp. to 130°C | Controls reaction rate; higher temperatures may be needed for less reactive halides chemrxiv.org. |

Purification and Isolation Techniques for High Purity Compound Acquisition

Following the completion of the synthesis, a multi-step purification process is necessary to isolate this compound in high purity.

Work-up: The reaction mixture is typically quenched, often by adding water or a mild acid/base solution. The crude product is then extracted into an appropriate organic solvent such as ethyl acetate or dichloromethane. The organic layer is washed sequentially with water and brine to remove inorganic salts and water-soluble impurities.

Crystallization/Precipitation: A common method for purifying solid aromatic sulfones involves precipitation. The crude sulfone can be dissolved in an aqueous base (like a sodium hydroxide solution) and then filtered to remove insoluble impurities. The filtrate is then neutralized with an acid (e.g., hydrochloric acid) to a pH of 4-6, causing the purified sulfone to precipitate out google.com. The solid is then collected by filtration.

Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol (B145695), acetic acid, or a mixture of solvents) is highly effective. This process removes impurities that have similar solubility profiles to the product.

Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., a hexane/ethyl acetate gradient) is used to separate the target compound from any remaining starting materials or byproducts.

The final, purified product is typically a white or off-white crystalline solid, and its identity and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Scalability Considerations for Synthetic Procedures

The transition of a synthetic route from a laboratory setting to large-scale industrial production necessitates a thorough evaluation of several critical factors, including cost-effectiveness, safety, environmental impact, and process robustness. Each of the potential synthetic methodologies for this compound presents distinct advantages and challenges in terms of scalability.

Nitration and Friedel-Crafts Sulfonylation: The nitration of aromatic compounds using mixed nitric and sulfuric acids is a mature and widely implemented industrial process, with millions of tons of nitroaromatics produced annually. wikipedia.orggoogle.com The technology for large-scale nitrations is well-established, often utilizing continuous flow reactors to manage the exothermic nature of the reaction and ensure consistent product quality. google.com Similarly, Friedel-Crafts reactions are a cornerstone of industrial organic synthesis. nih.gov However, traditional Friedel-Crafts sulfonylation often requires stoichiometric amounts of Lewis acids like aluminum chloride, which can generate significant quantities of corrosive and hazardous waste, posing challenges for disposal and increasing production costs. scispace.com Modern approaches focusing on the use of reusable solid acid catalysts, such as zeolites or metal-exchanged montmorillonite clays, offer a more environmentally benign and economically viable alternative for large-scale production. scispace.com These solid acids can be easily separated from the reaction mixture and regenerated, simplifying the work-up procedure and reducing effluent. scispace.com

Suzuki-Miyaura Coupling: The Suzuki coupling reaction has proven to be highly scalable and is extensively used in the pharmaceutical and fine chemical industries for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). wikipedia.orgacs.org The reaction's advantages for large-scale applications include its typically mild reaction conditions, high yields, and the commercial availability of a wide range of boronic acids and palladium catalysts. mt.com Furthermore, the organoboron reagents used are generally more stable and less toxic compared to other organometallic reagents used in cross-coupling reactions. researchgate.net The primary scalability challenges for Suzuki couplings often revolve around the cost of the palladium catalyst and the need for its efficient removal from the final product to meet stringent purity requirements, particularly for pharmaceutical applications. acs.org However, significant progress has been made in developing highly active catalysts that can be used at low loadings, as well as effective methods for palladium scavenging. acs.org

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 4'-nitro-4-biphenylyl phenyl sulfone in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the chemical environment of each proton and carbon atom is mapped, and their connectivity is established.

The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region, corresponding to the distinct proton environments on its three phenyl rings. The electron-withdrawing nature of the sulfone and nitro groups significantly influences the chemical shifts, causing the protons on the associated rings to resonate at lower fields.

The protons are distributed across three distinct spin systems:

Phenylsulfone Ring: The protons on the phenyl ring directly attached to the sulfone group exhibit a complex multiplet pattern. The two protons ortho to the sulfonyl group are expected to be the most deshielded in this system, resonating at approximately 8.00-7.90 ppm. The remaining three protons (meta and para) would appear further upfield, typically in the range of 7.70-7.50 ppm.

Biphenyl (B1667301) Ring A (adjacent to sulfone): This para-substituted ring shows a characteristic AA'BB' system. The protons ortho to the sulfonyl group (H-3, H-5) would appear as a doublet around 7.95 ppm, while the protons ortho to the second phenyl ring (H-2, H-6) would resonate as a doublet around 7.85 ppm.

Biphenyl Ring B (with nitro group): This is also a para-substituted ring displaying an AA'BB' pattern. The strong deshielding effect of the nitro group causes its ortho protons (H-3', H-5') to appear significantly downfield as a doublet near 8.35 ppm. The protons meta to the nitro group (H-2', H-6') are observed as a doublet around 7.90 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound This interactive table provides predicted chemical shift ranges for the distinct proton environments.

| Protons | Ring System | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-2'', H-6'' | Phenylsulfone (ortho) | 7.90 - 8.00 | m |

| H-3'', H-4'', H-5'' | Phenylsulfone (meta, para) | 7.50 - 7.70 | m |

| H-2, H-6 | Biphenyl Ring A | 7.80 - 7.90 | d |

| H-3, H-5 | Biphenyl Ring A | 7.90 - 8.00 | d |

| H-2', H-6' | Biphenyl Ring B | 7.85 - 7.95 | d |

| H-3', H-5' | Biphenyl Ring B | 8.30 - 8.40 | d |

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The presence of the electron-withdrawing sulfone and nitro groups, along with the quaternary carbons of the biphenyl linkage, results in a wide dispersion of signals. The carbon atoms directly attached to the sulfone and nitro groups are typically found at low field strengths. Based on data for analogous compounds like 4-nitrobiphenyl (B1678912) and diaryl sulfones, the chemical shifts can be predicted. nih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound This interactive table outlines the predicted chemical shift ranges for the carbon skeleton.

| Carbons | Ring System | Predicted Chemical Shift (ppm) |

|---|---|---|

| C-1'' | Phenylsulfone | 140 - 142 |

| C-2''/6'' | Phenylsulfone | 127 - 129 |

| C-3''/5'' | Phenylsulfone | 129 - 131 |

| C-4'' | Phenylsulfone | 133 - 135 |

| C-1 | Biphenyl Ring A | 144 - 146 |

| C-2/6 | Biphenyl Ring A | 128 - 130 |

| C-3/5 | Biphenyl Ring A | 127 - 129 |

| C-4 | Biphenyl Ring A | 140 - 142 |

| C-1' | Biphenyl Ring B | 146 - 148 |

| C-2'/6' | Biphenyl Ring B | 128 - 130 |

| C-3'/5' | Biphenyl Ring B | 124 - 126 |

| C-4' | Biphenyl Ring B | 148 - 150 |

Two-dimensional NMR experiments are indispensable for confirming the assignments made from one-dimensional spectra and for unambiguously establishing the molecule's complete covalent structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent ortho- and meta-protons within each of the three aromatic rings, confirming the individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.edu This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the individual spin systems by showing correlations between protons and carbons over two to three bonds. sdsu.edu Key correlations would include:

Correlations between the protons on one biphenyl ring (e.g., H-2/6) and the quaternary carbon of the other ring (C-1'), establishing the biphenyl linkage.

Correlations from protons on the phenylsulfone ring (H-2''/6'') to the carbon atom on the biphenyl ring attached to the sulfur (C-4).

Correlations from protons on Biphenyl Ring A (H-3/5) to the same carbon (C-4), confirming the sulfone-biphenyl connection.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides definitive evidence for the presence of the key functional groups in this compound.

The Infrared (IR) spectrum is dominated by strong absorption bands characteristic of the sulfone and nitro moieties. researchgate.netresearchgate.net

Sulfonyl Group (SO₂): Two intense stretching vibrations are expected. The asymmetric stretch (νas) typically appears in the 1330-1310 cm⁻¹ region, while the symmetric stretch (νs) is found around 1160-1140 cm⁻¹. researchgate.net

Nitro Group (NO₂): This group also displays two strong characteristic stretching bands. The asymmetric stretch appears at a higher frequency, generally between 1530-1515 cm⁻¹, and the symmetric stretch is observed in the 1355-1340 cm⁻¹ range. researchgate.net

Aromatic Rings: C-H stretching vibrations appear above 3000 cm⁻¹, and C=C stretching bands are visible in the 1600-1450 cm⁻¹ region.

The Raman spectrum complements the IR data. Symmetric vibrations, which may be weak in the IR spectrum, often produce strong Raman signals. The symmetric stretching modes of the nitro and sulfone groups are expected to be prominent. nsf.govchemicalbook.com The aromatic ring breathing modes would also be clearly visible. Due to the extended π-conjugation of the 4-nitrobiphenyl chromophore, the molecule may exhibit resonance Raman enhancement when the excitation laser wavelength approaches that of an electronic absorption band. d-nb.inforesearchgate.net

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound This interactive table summarizes the key IR and Raman active vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1515 - 1530 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1355 | Strong |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1310 - 1330 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1140 - 1160 | Strong |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

A strong absorption maximum (λmax) is predicted, corresponding to an intense π → π* electronic transition within the conjugated aromatic system. For the related compound 4-nitrobiphenyl, this transition occurs around 300 nm. nih.govnist.gov The presence of the phenyl sulfone substituent may cause a slight shift in this absorption. A much weaker n → π* transition associated with the nitro group may also be observed, often appearing as a shoulder on the main absorption band at a longer wavelength. researchgate.net

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Investigation

Mass spectrometry (MS) provides the molecular weight of the compound and offers significant structural information through the analysis of its fragmentation patterns under electron ionization (EI). The exact mass of this compound (C₁₈H₁₃NO₄S) is 339.0565 Da.

The fragmentation of diaryl sulfones and nitroaromatic compounds follows predictable pathways. researchgate.netyoutube.comnih.gov The major expected fragmentation pathways for this compound include:

Cleavage of C-S Bonds: This is a characteristic fragmentation for sulfones.

Loss of a phenylsulfonyl radical (•SO₂Ph, 141 Da) to yield the 4'-nitrobiphenyl cation at m/z 198.

Loss of a 4'-nitrobiphenylyl radical (198 Da) to yield the phenylsulfonyl cation at m/z 141.

Loss of SO₂: Cleavage of both C-S bonds with the elimination of a neutral sulfur dioxide molecule (SO₂, 64 Da) is a common pathway for diaryl sulfones, which would result in a fragment ion at m/z 275. researchgate.net

Fragmentation of the Nitro Group:

Loss of a nitro radical (•NO₂, 46 Da) from the molecular ion to give a fragment at m/z 293. youtube.com

Loss of nitric oxide (•NO, 30 Da) to produce an ion at m/z 309. youtube.com

Secondary Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the 4'-nitrobiphenyl ion (m/z 198) can lose •NO₂ to form the biphenyl cation at m/z 152. The ubiquitous phenyl cation at m/z 77 is also expected from various cleavage pathways. nih.gov

Table 4: Predicted Major Mass Spectrometry Fragments for this compound This interactive table lists the predicted mass-to-charge ratios (m/z) and corresponding ionic fragments.

| m/z (Da) | Identity of Fragment |

|---|---|

| 339 | [M]⁺ (Molecular Ion) |

| 309 | [M - NO]⁺ |

| 293 | [M - NO₂]⁺ |

| 275 | [M - SO₂]⁺ |

| 198 | [C₁₂H₈NO₂]⁺ (4-nitrobiphenyl cation) |

| 152 | [C₁₂H₈]⁺ (Biphenyl cation) |

| 141 | [C₆H₅SO₂]⁺ (Phenylsulfonyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Photophysical and Photochemical Properties of 4 Nitro 4 Biphenylyl Phenyl Sulfone

Light Absorption Characteristics and Quantum Yields of Absorption

The quantum yield of absorption is, by definition, unity, as every absorbed photon excites one molecule. However, the efficiency of subsequent photochemical and photophysical processes is determined by the quantum yields of fluorescence, phosphorescence, and photodecomposition, which are discussed in the following sections.

Table 1: Hypothetical Light Absorption Characteristics of 4'-nitro-4-biphenylyl phenyl sulfone

| Parameter | Estimated Value/Range | Notes |

|---|---|---|

| λmax (nm) | 300 - 400 | Estimated based on related nitroaromatic compounds. nih.gov |

| Molar Absorptivity (ε) at λmax (M-1cm-1) | 10,000 - 25,000 | Typical for π→π* transitions in extended aromatic systems. |

| Solvent | Dichloromethane | A common solvent for such measurements. |

Note: This table is based on estimations from related compounds and general principles of spectroscopy, as direct experimental data for this compound is not available in the searched literature.

Excited State Formation and Deactivation Pathways

Upon absorption of a photon, this compound is promoted to an electronically excited singlet state (S₁). From this state, several deactivation pathways are possible:

Fluorescence: Radiative decay back to the ground state (S₀). Nitroaromatic compounds are often weakly fluorescent or non-fluorescent due to efficient intersystem crossing to the triplet state.

Internal Conversion (IC): Non-radiative decay to the ground state, releasing energy as heat.

Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁). This is often a very efficient process in nitroaromatic compounds.

Photochemical Reaction: The excited molecule undergoes a chemical transformation, as detailed in the next section.

The dominant deactivation pathway for many nitroaromatic compounds is a rapid intersystem crossing from the initially formed singlet excited state to the triplet manifold.

Mechanisms of Photodecomposition and Radical Generation Processes

The photodecomposition of nitroaromatic compounds can proceed through various mechanisms, often involving the excited triplet state. A common pathway is the homolytic cleavage of the C-N bond, which could lead to the formation of a 4-biphenylyl phenyl sulfone radical and a nitrogen dioxide radical (•NO₂).

Another potential pathway involves the nitro group itself. The excited nitro group can abstract a hydrogen atom from a suitable donor (e.g., solvent), leading to the formation of a nitro radical anion.

The sulfone group is generally considered to be photochemically stable. However, the presence of the biphenyl (B1667301) moiety could lead to other fragmentation patterns, although these are generally less probable than those involving the nitro group.

Investigation of Electron Transfer and Energy Transfer Processes in Photoreactivity

The photoreactivity of this compound can be significantly influenced by electron and energy transfer processes, especially in the presence of other molecules.

Electron Transfer: The electron-withdrawing nature of the nitro group makes the excited state a potent electron acceptor. In the presence of an electron donor, photoinduced electron transfer can occur, leading to the formation of a radical anion of the sulfone and a radical cation of the donor.

Energy Transfer: The excited triplet state of the sulfone can transfer its energy to another molecule with a lower triplet energy level (triplet-triplet energy transfer). Conversely, it can be formed by energy transfer from a sensitizer (B1316253) with a higher triplet energy.

These processes are crucial in understanding the compound's behavior in complex chemical environments.

Influence of Molecular Structure and Substituent Effects on Photoreactivity

The specific placement of the nitro group on the biphenyl system is critical. The 4'-position ensures significant electronic communication through the biphenyl bridge, influencing the energy levels of the molecular orbitals and thus the absorption and emission properties.

Substituents on either of the phenyl rings would further modify the photochemistry:

Electron-donating groups (e.g., amino, methoxy) would likely red-shift the absorption spectrum and could facilitate charge transfer states.

Electron-withdrawing groups (e.g., cyano, trifluoromethyl) would blue-shift the spectrum and could alter the photodecomposition pathways.

Time-Resolved Spectroscopy for Elucidating Photochemical Intermediates

To directly observe the transient species involved in the photochemistry of this compound, time-resolved spectroscopic techniques are indispensable.

Transient Absorption Spectroscopy: This technique allows for the detection of short-lived species such as excited singlet and triplet states, and radical ions. By monitoring the absorption changes as a function of time after a short laser pulse, the kinetics of their formation and decay can be determined.

Time-Correlated Single Photon Counting (TCSPC): This is a highly sensitive method for measuring fluorescence lifetimes. While the fluorescence of nitroaromatics is often low, TCSPC could provide valuable information on the lifetime of the S₁ state and the rate of intersystem crossing.

Studies on related compounds, such as 4'-nitro-4-biphenylnitrene, have utilized nanosecond transient absorption and transient resonance Raman spectroscopy to identify and characterize intermediates generated upon photolysis. lookchem.com Similar techniques would be essential to fully unravel the photochemical pathways of this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-nitrobiphenyl (B1678912) |

| Nitrogen dioxide |

| 4-biphenylyl phenyl sulfone radical |

| 4'-nitro-4-biphenylnitrene |

| 4-chlorobiphenyl (B17849) sulfone |

| 4-nitrodiphenyl sulfone |

Role in Photopolymerization Systems and Advanced Materials Applications

Photoinitiation Mechanisms in Radical and Cationic Photopolymerization (if applicable)

Scientific literature does not provide specific details on the photoinitiation mechanisms of 4'-nitro-4-biphenylyl phenyl sulfone for either radical or cationic photopolymerization. General principles of photochemistry suggest that the nitro-aromatic and sulfone functional groups could potentially participate in photochemical reactions upon UV irradiation. Nitro compounds are known to undergo photoreduction, which could generate radical species. The sulfone group can also be cleaved under certain conditions, although it is generally more stable. However, without specific studies on this compound, any proposed mechanism would be speculative.

Synergy with Co-initiators, Sensitizers, and Other Additives in Photocurable Formulations

There is a lack of specific research data on the synergistic effects of this compound with common co-initiators, sensitizers, or other additives in photocurable formulations. In photopolymerization, co-initiators (like amines) are often used to enhance the efficiency of photoinitiators by facilitating the generation of initiating radicals through electron-proton transfer mechanisms. Sensitizers are employed to broaden the spectral response of the initiating system to longer wavelengths. While it is plausible that this compound could interact with such additives, no documented evidence from scientific studies is available to confirm or characterize these interactions.

Efficiency of Radical Generation and its Impact on Polymerization Kinetics

No experimental data is publicly available regarding the efficiency of radical generation for this compound. The quantum yield of radical formation and the subsequent impact on polymerization kinetics are critical parameters for evaluating a photoinitiator's performance. These values are typically determined through techniques like laser flash photolysis and real-time infrared spectroscopy. The absence of such studies for this specific compound means its efficiency as a radical generator remains unquantified.

Applications in UV-Curable Coatings and Inks

There is no direct evidence in the scientific literature to suggest the application of this compound in UV-curable coatings and inks. While sulfone-containing polymers, such as poly(biphenyl ether sulfone), are known for their thermal stability and chemical resistance, and are sometimes blended to improve properties like resistance to UV yellowing, this pertains to the polymer and not the specific role of this compound as a photoactive component in the curing process. google.comgoogle.com

Utilization in Photoresist Formulations for Microfabrication and Printed Circuit Board Production

Currently, there are no available studies or reports documenting the use of this compound in photoresist formulations for microfabrication or the production of printed circuit boards. Photoresists typically employ photoacid generators or photobase generators to induce a solubility change in a polymer matrix upon exposure to light. While some nitro-aromatic compounds have been investigated for such applications, the specific use of this compound is not reported.

Potential in 3D Printing and Additive Manufacturing Applications

There is no documented use or research into the potential of this compound for 3D printing and additive manufacturing applications. These technologies often utilize photopolymerization, and the development of novel photoinitiators is an active area of research. Multifunctional biphenyl (B1667301) derivatives have been investigated as photosensitizers for 3D printing, but these are structurally distinct from the nitro-sulfone compound . nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Frontier Molecular Orbitals, and Energetics

There are no specific published Density Functional Theory (DFT) studies detailing the electronic structure, frontier molecular orbitals (HOMO-LUMO), or energetics for 4'-nitro-4-biphenylyl phenyl sulfone.

Computational Modeling of Photochemical Reaction Pathways and Transition States

No computational models for the photochemical reaction pathways or transition states of this compound have been reported. The photochemistry of sulfone-containing molecules, particularly diphenyl sulfone, has been studied, revealing that the primary photochemical process is often the homolytic cleavage of a carbon-sulfur (C-S) bond. researchgate.net This process can proceed through excited singlet or triplet states. researchgate.net For a molecule like this compound, it would be expected that the nitro-biphenyl chromophore would significantly influence the absorption of light and the subsequent energy distribution and reaction pathways, but specific modeling to confirm this is not available.

Conformation Analysis and Molecular Dynamics Simulations

Specific conformational analysis or molecular dynamics simulation studies for this compound are absent from the literature. The torsional angles between the two rings of the biphenyl (B1667301) moiety, and between the phenyl rings and the central sulfone group, would define the molecule's three-dimensional shape. This conformation is critical for its potential applications, as it dictates how the molecule packs in a solid state and interacts with other molecules. Studies on simpler sulfones have explored their conformational preferences, but data for this specific complex structure is unavailable. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)

There are no published predictions of spectroscopic parameters for this compound. Computational methods, including DFT, are frequently used to predict ¹H and ¹³C NMR chemical shifts and UV-Vis absorption spectra, which can be invaluable for confirming the structure of newly synthesized compounds. While general methodologies for such predictions are well-established, they have not been applied to this specific molecule in any available research. nih.gov Experimental UV-Vis data for the related 4-nitrobiphenyl (B1678912) shows a strong absorption, but this does not account for the influence of the phenyl sulfone group. nih.gov

Quantitative Structure-Property Relationships (QSPR) for Photoinitiator Design

While Quantitative Structure-Property Relationship (QSPR) models have been developed for nitroaromatic compounds to predict properties like thermal stability and impact sensitivity, there is no mention of this compound within these studies. nih.govresearchgate.netresearchgate.net Sulfone compounds can act as photoinitiators, and QSPR models are valuable tools for designing new molecules with enhanced efficiency. These models correlate calculated molecular descriptors with experimental properties. The development of a QSPR model relevant to this compound would first require its synthesis and experimental characterization, which has not been reported.

Derivatization and Structure Reactivity Relationships in Photoinitiator Development

Design and Synthesis of Analogs with Varied Substitution Patterns

The synthesis of analogs of 4'-nitro-4-biphenylyl phenyl sulfone is designed to explore the impact of different functional groups on the molecule's performance. The synthetic strategies typically involve multi-step processes that allow for the introduction of substituents at various positions on the aromatic rings.

A common approach to forming the biphenyl (B1667301) core is through cross-coupling reactions, such as the Suzuki or Negishi coupling. For instance, a suitably substituted aryl halide can be coupled with an arylboronic acid or an organozinc reagent. orgsyn.org The sulfone bridge is often introduced via oxidation of a corresponding sulfide (B99878) precursor. The synthesis of 4,4'-diaminodiphenyl sulfone, a related compound, involves the condensation of 4-chloronitrobenzene and 4-aminothiophenol (B129426) to form a thioether, which is then oxidized. google.com A similar strategy could be employed for this compound, starting with appropriate precursors.

The design of analogs focuses on introducing electron-donating or electron-withdrawing groups at different positions on the biphenyl or phenyl rings. For example, replacing the nitro group with amino, hydroxyl, or alkyl groups can significantly alter the electronic properties and, consequently, the photoreactivity of the molecule. The synthesis of various 1,1'-biphenyl-4-sulfonamide derivatives, including those with nitro, amino, and ketone functionalities, demonstrates the versatility of synthetic routes in creating a library of analogs for structure-activity relationship studies. acs.org

| Synthetic Step | Description | Example Reaction |

| Biphenyl Core Formation | Cross-coupling of two aryl rings. | Suzuki coupling of a bromo-nitrophenyl derivative with a phenylboronic acid derivative. |

| Sulfide Formation | Creation of a thioether linkage. | Condensation of a substituted thiophenol with a chloro-nitroaromatic compound. google.com |

| Sulfone Formation | Oxidation of the sulfide to a sulfone. | Oxidation of the thioether intermediate using an oxidizing agent like hydrogen peroxide with a sodium tungstate (B81510) catalyst. google.com |

| Functional Group Interconversion | Modification of substituents. | Reduction of a nitro group to an amine, or acylation of an amino group. |

This table illustrates common synthetic strategies for creating biphenyl sulfone analogs.

Systematic Investigation of Structure-Photoreactivity Correlations

The 4-nitrobiphenyl (B1678912) moiety is known to possess a significant photosensitizing ability. researchgate.net The nitro group, being strongly electron-withdrawing, can influence the energy levels of the molecule's excited states. Nitroaromatic compounds are typically non-fluorescent because their photo-excitation mechanism often involves a rapid intersystem crossing from the singlet excited state to a triplet excited state, which is a key process for many photoinitiators. nih.gov

Systematic studies involve synthesizing a series of derivatives and evaluating their key photophysical and photochemical parameters. By comparing analogs with different substituents (e.g., nitro vs. amino, methyl vs. chloro), a quantitative structure-property relationship can be established. researchgate.net For example, the introduction of electron-donating groups may shift the absorption maximum to longer wavelengths (a bathochromic shift) and increase the molar extinction coefficient.

| Substituent on Biphenyl Ring | Expected Effect on Photoreactivity | Rationale |

| Nitro (-NO₂) Group | Enhances intersystem crossing to the triplet state. | Strong electron-withdrawing nature facilitates the formation of a charge-transfer excited state. researchgate.netnih.gov |

| Amino (-NH₂) Group | Can act as an electron donor, potentially shifting absorption wavelength. | The lone pair on nitrogen can participate in π-conjugation. |

| Methyl (-CH₃) Group | Weakly electron-donating. | Inductive effect can slightly alter electronic properties. |

| Halogen (-Cl, -Br) | Electron-withdrawing (inductive) but electron-donating (resonance). | The "heavy atom effect" can also promote intersystem crossing. |

This interactive table summarizes the influence of different substituents on the photoreactivity of biphenyl sulfone derivatives.

Strategies for Enhancing Photoinitiation Efficiency, Wavelength Sensitivity, and Tunability

Several strategies are employed to improve the performance of biphenyl sulfone-based photoinitiators, aiming to increase their efficiency, extend their sensitivity to longer wavelengths (e.g., for use with LED light sources), and allow for the tuning of their properties.

One primary strategy is the extension of π-conjugation . By adding more aromatic rings or other conjugated systems to the biphenyl sulfone scaffold, the absorption maximum can be shifted to longer wavelengths. nih.gov For example, replacing a simple phenyl group with a fluorenone or an anthracene (B1667546) moiety can create a molecule that absorbs in the near-UV or even the visible light region. nih.gov

Another approach involves the introduction of specific chromophores into the molecular structure. Attaching a dye or a photosensitizer moiety to the biphenyl sulfone core can create a one-component system where the light-absorbing part is covalently linked to the radical-generating part. This can improve the efficiency of energy transfer and radical formation.

The use of co-initiators or additives is a common and effective strategy. For biphenyl sulfone derivatives acting as Type II photoinitiators, an amine co-initiator can act as a hydrogen donor, leading to the formation of initiating radicals. In other systems, additives like iodonium (B1229267) salts can be used in conjunction with the biphenyl sulfone derivative, where the excited sulfone acts as a photosensitizer that transfers energy or an electron to the iodonium salt, which then decomposes to generate the initiating species. mdpi.comrsc.org This allows for the initiation of both free-radical and cationic polymerization.

| Strategy | Objective | Mechanism |

| Extend π-Conjugation | Wavelength Sensitivity/Tunability | Lowers the energy gap between the ground and excited states, causing a red-shift in absorption. nih.gov |

| Incorporate Chromophores | Wavelength Sensitivity/Efficiency | Covalently links a light-absorbing unit to the initiator to improve energy transfer. |

| Use Co-initiators (e.g., Amines) | Photoinitiation Efficiency | The co-initiator acts as a hydrogen or electron donor to the excited photoinitiator, generating radicals. |

| Use Additives (e.g., Iodonium Salts) | Versatility/Efficiency | The photoinitiator acts as a sensitizer (B1316253) for the additive, which then generates the initiating species for different types of polymerization. mdpi.comrsc.org |

This interactive table outlines key strategies for enhancing the performance of photoinitiators.

Development of Novel Biphenyl Sulfone Architectures for Tailored Photochemical Performance

To meet the increasing demands of advanced applications like 3D printing and high-performance composites, researchers are developing novel molecular architectures based on the biphenyl sulfone framework. These new designs aim to create photoinitiators with tailored performance characteristics, such as high reactivity, low migration, and specific absorption profiles.

One area of development is the creation of multifunctional or polymeric photoinitiators . By incorporating multiple biphenyl sulfone units into a single, larger molecule or a polymer chain, the initiating efficiency per molecule can be significantly increased. High molecular weight photoinitiators also exhibit lower volatility and reduced migration from the cured polymer, which is a critical advantage in applications such as food packaging and biomedical devices. nih.gov

Another innovative approach is the design of hybrid photoinitiators . These molecules combine the biphenyl sulfone moiety with other photoactive groups to create a system with synergistic properties. For example, a hybrid structure combining a benzophenone (B1666685) unit (a well-known photoinitiator) with a triphenylamine (B166846) unit (a good electron donor and chromophore) has been shown to be a highly efficient photoinitiator for LED-based polymerization. nih.gov A similar concept could be applied by creating a hybrid of this compound with other functional moieties to optimize performance for specific light sources and resin systems.

These advanced architectures represent a move towards precisely engineered molecules where each component is chosen to fulfill a specific photochemical function, leading to highly efficient and versatile photoinitiating systems.

Q & A

Basic Question: What are the optimal synthetic routes for 4'-nitro-4-biphenylyl phenyl sulfone, and how can purity be ensured?

Methodological Answer:

The synthesis of this compound involves nucleophilic aromatic substitution or oxidation of sulfide precursors. For example, sulfones are often synthesized by oxidizing sulfides using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions . To ensure purity, employ column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) followed by recrystallization from ethanol. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity and detect nitro-group positional isomers .

Advanced Question: How does the nitro group’s electronic effect influence the sulfone’s reactivity in cross-coupling reactions?

Methodological Answer:

The nitro group’s strong electron-withdrawing nature reduces electron density at the sulfone’s aromatic ring, enhancing electrophilicity for nucleophilic substitutions. For example, in Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh)) with aryl boronic acids under inert atmospheres. Monitor reaction progress via TLC and optimize temperature (80–120°C) to prevent nitro-group reduction. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Basic Question: What analytical techniques are most effective for quantifying trace impurities in this compound?

Methodological Answer:

Liquid chromatography-mass spectrometry (LC-MS) with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) is ideal. Validate the method per ICH guidelines: assess linearity (1–100 ppm), limit of detection (LOD: ~1.43 ppm), and precision (% RSD <2%) . For structural identification of impurities, use tandem MS (MS/MS) and compare fragmentation patterns with standards.

Advanced Question: How does thermal stability impact the compound’s utility in high-temperature polymer applications?

Methodological Answer:

Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition temperatures. For instance, diphenyl sulfone derivatives remain stable up to 300°C, making them suitable as solvents in polyether ether ketone (PEEK) processing . To enhance stability, introduce electron-donating substituents (e.g., methoxy groups) or blend with thermally resistant matrices like polyimides. Monitor oxidative degradation via FTIR for sulfone-to-sulfoxide conversion .

Basic Question: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution, followed by slow diffusion with a non-polar solvent (e.g., hexane). Alternatively, ethanol-water mixtures (70:30 v/v) yield high-purity crystals. Monitor solubility via UV-Vis spectroscopy and adjust solvent ratios to maximize yield while minimizing co-solvent residues .

Advanced Question: How can computational modeling predict the sulfone’s behavior in proton-exchange membranes (PEMs)?

Methodological Answer:

Density functional theory (DFT) calculates proton affinity and hydration energy to evaluate sulfone-based PEMs. Compare with experimental data (e.g., proton conductivity via electrochemical impedance spectroscopy). Molecular dynamics simulations model water diffusion pathways, critical for membranes operating at low humidity. Validate with X-ray diffraction to correlate crystallinity with conductivity .

Basic Question: What safety precautions are necessary when handling this compound?

Methodological Answer:

Wear nitrile gloves and safety goggles due to potential dermal/ocular toxicity. Use fume hoods to avoid inhalation of fine particles. Store in amber glass vials at 4°C under inert gas (argon) to prevent nitro-group photoreduction. Dispose of waste via incineration or approved chemical disposal protocols .

Advanced Question: How does the sulfone group’s conformation affect fluorescence quenching in chemosensors?

Methodological Answer:

The sulfone’s rigid, planar structure reduces non-radiative decay, enhancing fluorescence. Compare emission spectra (λ = 350 nm) of sulfone derivatives with sulfide/sulfoxide analogs. Time-resolved fluorescence spectroscopy quantifies lifetime changes, while X-ray crystallography confirms steric effects from nitro-biphenylyl substituents .

Basic Question: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

Optimize reaction exotherms using jacketed reactors with temperature control (±2°C). Replace column chromatography with continuous flow crystallization for cost-effective purification. Monitor batch consistency via HPLC and address nitro-group reduction side reactions by adjusting catalyst loading (e.g., Pd/C under H) .

Advanced Question: Can this compound act as a ligand in coordination chemistry?

Methodological Answer:

The sulfone’s oxygen atoms can coordinate to transition metals (e.g., Cu, Fe). Synthesize metal complexes by refluxing the sulfone with metal salts in ethanol. Characterize via UV-Vis (d-d transitions), EPR (for paramagnetic species), and single-crystal XRD. Compare stability constants with nitro-free analogs to assess ligand strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.